Methanone, 1-cyclohexen-1-ylcyclohexyl-

Description

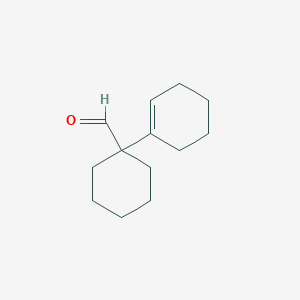

Methanone, 1-cyclohexen-1-ylcyclohexyl- (hypothetical IUPAC name: (cyclohexen-1-yl)(cyclohexyl)methanone) is a ketone featuring both a cyclohexenyl (unsaturated cyclohexane) and a cyclohexyl (saturated cyclohexane) group attached to a carbonyl carbon. Key comparisons focus on substituent effects, steric hindrance, and electronic interactions .

Properties

IUPAC Name |

1-(cyclohexen-1-yl)cyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h7,11H,1-6,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTQTAJFSMGIGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C=O)C2=CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726906 | |

| Record name | [[1,1'-Bi(cyclohexan)]-1'-ene]-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74598-74-6 | |

| Record name | [[1,1'-Bi(cyclohexan)]-1'-ene]-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanone, 1-cyclohexen-1-ylcyclohexyl-, can be synthesized through the nickel-catalyzed carbonylative Negishi cross-coupling reaction. This method involves the coupling of cyclohexylmagnesium bromide with 1-cyclohexen-1-yl chloride in the presence of a nickel catalyst and carbon monoxide . The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of methanone, 1-cyclohexen-1-ylcyclohexyl-, follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the production .

Chemical Reactions Analysis

Types of Reactions: Methanone, 1-cyclohexen-1-ylcyclohexyl-, undergoes various chemical reactions, including

Biological Activity

Methanone, 1-cyclohexen-1-ylcyclohexyl- (also known as Cyclohex-1-en-1-yl(cyclohexyl)methanone) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and applications in drug development.

Chemical Structure and Properties

The compound has a unique structure characterized by a cyclohexenyl group attached to a cyclohexyl ring, which contributes to its chemical reactivity and biological activity. Its molecular formula is C13H18O, and it has been investigated for various chemical reactions, including oxidation and reduction processes.

Biological Activity

1. Antimicrobial Properties

Research indicates that Methanone, 1-cyclohexen-1-ylcyclohexyl- exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 75 µg/mL |

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The cytotoxicity is attributed to its ability to induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The biological activity of Methanone, 1-cyclohexen-1-ylcyclohexyl- is largely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may bind to receptors on the surface of cells, altering signaling pathways that lead to apoptosis.

Research has shown that it can modulate the expression of genes associated with cell cycle regulation and apoptosis.

Case Studies

Several studies have explored the biological activity of Methanone, 1-cyclohexen-1-ylcyclohexyl-. Notably:

- Study on Antimicrobial Activity : A study published in Chemical Science assessed the antimicrobial properties against a panel of bacteria and fungi. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.

- Anticancer Research : A detailed investigation into its anticancer effects was conducted using various human cancer cell lines. The findings revealed that the compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner .

- Mechanistic Insights : Further research focused on understanding the mechanism behind its anticancer effects, revealing that it activates caspase pathways leading to programmed cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexyl Methyl Ketone (Ethanone, 1-cyclohexyl)

- Molecular Formula : C₈H₁₄O

- Molecular Weight : 126.1962 g/mol

- CAS : 823-76-7

- Higher boiling point (BP: ~162°C) due to increased molecular weight and hydrogen bonding capacity . Spectroscopic Profile: Lacks conjugation effects, resulting in distinct NMR shifts (e.g., carbonyl peak at ~207 ppm in ¹³C NMR) .

1-(3-Cyclohexen-1-yl)ethanone (4-Acetylcyclohexene)

- Molecular Formula : C₈H₁₂O

- Molecular Weight : 124.18 g/mol

- CAS : 7353-76-6

- Key Differences :

- Cyclohexenyl group introduces a double bond, reducing molecular weight and increasing reactivity (e.g., susceptibility to Diels-Alder reactions).

- Lower boiling point (BP: ~169°C) compared to saturated analogs due to reduced intermolecular forces .

- UV-Vis Absorption: Conjugation between the carbonyl and cyclohexenyl group may result in λₘₐ₃ ≈ 220–250 nm .

1-(1-Methylcyclohexyl)ethanone

- Molecular Formula : C₉H₁₆O

- Molecular Weight : 140.2227 g/mol

- CAS : 2890-62-2

- Higher molecular weight increases lipophilicity (logP ≈ 2.5), influencing solubility in nonpolar solvents .

Methanone, 1-cyclohexen-1-yl(2,3-dimethylphenyl)

- Molecular Formula : C₁₅H₁₈O

- Molecular Weight : 214.30 g/mol

- CAS : 101088-60-2

- Key Differences: Aromatic substitution (2,3-dimethylphenyl) introduces resonance stabilization, altering electronic properties (e.g., carbonyl polarization). Steric effects from ortho-substituents may hinder rotational freedom, as seen in hindered analogs like cyclopentyl(1-indole-3-yl)methanone .

Structural and Reactivity Analysis

Steric and Electronic Effects

- Cyclohexenyl vs. Cyclohexyl: Cyclohexenyl groups reduce steric bulk compared to cyclohexyl but introduce π-electrons, enhancing electrophilicity of the carbonyl carbon . In cyclohexyl(1-indole-3-yl)methanone, steric hindrance from the cyclohexyl group suppresses specific spectral peaks, a phenomenon likely applicable to the target compound .

Thermodynamic Properties

- Boiling Points :

Spectral Characteristics

- ¹H NMR :

- IR Spectroscopy :

- Carbonyl stretching frequencies (νC=O) range from 1700–1750 cm⁻¹, influenced by substituent electron-withdrawing/donating effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.